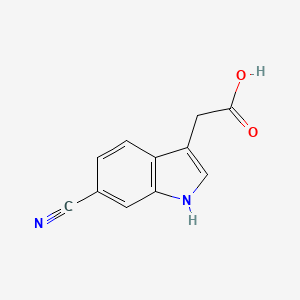

2-(6-cyano-1H-indol-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-cyano-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound this compound is characterized by the presence of a cyano group at the 6-position and an acetic acid moiety at the 3-position of the indole ring .

Mecanismo De Acción

Target of Action

2-(6-cyano-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole-3-acetic acid derivatives are known to target various proteins and enzymes in the body . .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound . Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, such as 2-(6-cyano-1H-indol-3-yl)acetic acid, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyano-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the cyano and acetic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the cyano and acetic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by optimized functionalization steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(6-cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

2-(6-cyano-1H-indol-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in cell elongation and division.

Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Uniqueness

2-(6-cyano-1H-indol-3-yl)acetic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

2-(6-cyano-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its unique structural features and potential biological activities. The presence of the cyano group enhances its reactivity and interaction with biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. This compound is known to influence several biochemical pathways, leading to diverse biological effects such as:

- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Effects : They can modulate inflammatory responses by affecting cytokine production.

- Anticancer Properties : Some studies suggest potential in inhibiting tumor growth and promoting apoptosis in cancer cells.

- Antimicrobial Activity : Exhibits effectiveness against a range of pathogens.

The compound's biochemical properties include its solubility, stability under physiological conditions, and its ability to permeate cell membranes. These factors significantly influence its efficacy as a therapeutic agent.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of this compound using a model of paw edema induced by Complete Freund's Adjuvant (CFA). The compound demonstrated significant inhibition of edema comparable to dexamethasone, a well-known anti-inflammatory drug. The results indicated a dose-dependent response with maximum inhibition observed at a dose of 50 mg/kg .

- Anticancer Potential : Research has indicated that indole derivatives, including this compound, exhibit promising anticancer activity. In vitro studies showed that this compound could induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Activity : The antimicrobial properties were assessed against several bacterial strains, revealing that this compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent .

Propiedades

IUPAC Name |

2-(6-cyano-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-5-7-1-2-9-8(4-11(14)15)6-13-10(9)3-7/h1-3,6,13H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTLURJNATXWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.